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Abstract: Avibactam, a non-β-lactam β-lactamase inhibitor, represents a significant

advancement in combating antibiotic resistance mediated by serine β-lactamases. Its novel

diazabicyclooctane (DBO) structure and unique reversible covalent mechanism of inhibition

have restored the efficacy of partner β-lactams against a wide range of pathogens producing

Class A, C, and some Class D enzymes.[1] This document provides an in-depth analysis of the

structure-activity relationships (SAR) of avibactam, detailing the roles of its key chemical

moieties. It includes a summary of quantitative kinetic data, detailed experimental protocols for

assessing inhibitor activity, and visualizations of its mechanism and SAR principles.

Introduction and Mechanism of Action
Avibactam is a potent, broad-spectrum inhibitor of serine β-lactamases, enzymes that are a

primary cause of resistance to β-lactam antibiotics in Gram-negative bacteria.[2] Unlike

traditional inhibitors like clavulanic acid or tazobactam, avibactam does not possess a β-lactam

core.[3] Instead, it is built on a diazabicyclo[3.2.1]octanone scaffold.[4]

The inhibitory mechanism is a key differentiator. Avibactam covalently binds to the catalytic

serine residue in the β-lactamase active site, forming a stable carbamoyl-enzyme intermediate.

[4][5] This process involves the opening of avibactam's five-membered ring.[3] Crucially, this

reaction is reversible; the inhibitor is slowly released, regenerating both the active enzyme and

intact, functional avibactam, which can then inhibit another enzyme molecule.[3][6] This

recycling contrasts with β-lactam-based inhibitors, which are hydrolyzed and destroyed in the
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process.[6] This mechanism confers potent activity against Class A (e.g., KPC, CTX-M), Class

C (e.g., AmpC), and certain Class D (e.g., OXA-48) β-lactamases.[1][7]
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Caption: Reversible covalent inhibition mechanism of avibactam.
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Core Structure-Activity Relationships (SAR)
The inhibitory potency and broad spectrum of avibactam are dictated by specific structural

features that mimic the transition state of a β-lactam substrate.

Diazabicyclo[3.2.1]octanone (DBO) Scaffold: This rigid core structure is fundamental. It

correctly positions the key functional groups within the β-lactamase active site, resembling

the tetrahedral intermediate formed during β-lactam hydrolysis.[4]

N-Sulfate Group: The sulfate moiety at the N6 position is critical for activity. It acts as a

bioisostere for the C3/C4 carboxylate of penicillins and cephalosporins, serving as a primary

recognition element that anchors the inhibitor into the active site through interactions with

conserved residues.[2] Prodrug strategies that mask this group to improve oral bioavailability

require in-vivo cleavage to regenerate the active sulfate, underscoring its essential nature.[8]

C2-Carboxamide Group: This side chain provides additional interactions within the active

site, mimicking the R1 side chain of many β-lactam antibiotics.[2] It forms crucial hydrogen

bonds with active site residues like Asn132 and Ser130 (in Class A enzymes), contributing to

binding affinity.[5] This position is also a key site for synthetic modification to create novel

analogs with altered target profiles, such as those targeting mycobacterial enzymes.[9]

Urea Moiety (C7-Carbonyl): The carbonyl group at position 7 is the "warhead" of the inhibitor.

It is highly electrophilic and is attacked by the nucleophilic catalytic serine (e.g., Ser70) of the

β-lactamase.[5] This attack leads to the opening of the five-membered ring and the formation

of the stable, covalent carbamoyl-enzyme adduct.[4]
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Caption: Logical relationships of avibactam's key structural features.

Quantitative Inhibitory Activity
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The efficacy of avibactam varies across different β-lactamase classes, with inhibition being

most efficient against Class A and C enzymes and less so against Class D enzymes.[7] Kinetic

parameters provide a quantitative measure of this activity. The acylation efficiency (k₂/Kᵢ)

represents the rate of covalent bond formation, while the deacylation rate (k_off) reflects the

stability of the covalent complex.

Table 1: Kinetic Parameters of Avibactam Against Key β-Lactamases

Enzyme Class
Enzyme
Example

Source
Organism

Acylation
Efficiency
(k₂/Kᵢ) (M⁻¹s⁻¹)

Deacylation
Rate (k_off)
(s⁻¹)

Class A CTX-M-15 E. coli 1.0 x 10⁵ 2.5 x 10⁻⁴

Class A KPC-2 K. pneumoniae 8.3 x 10³ 1.1 x 10⁻⁵

Class C AmpC E. cloacae 2.3 x 10³ 2.3 x 10⁻⁵

Class C AmpC P. aeruginosa 1.7 x 10³ 2.5 x 10⁻⁵

Class D OXA-48 K. pneumoniae 1.1 x 10³ 1.1 x 10⁻⁴

Class D OXA-10 P. aeruginosa 1.1 x 10¹ 1.6 x 10⁻⁶

Data sourced from Ehmann et al., 2013.[7][10]

Table 2: 50% Inhibitory/Effective Concentrations (IC₅₀/EC₅₀) of Avibactam

Enzyme Target IC₅₀ / EC₅₀ (nM) Notes

TEM-1 (Class A) 3 - 170
Range observed across
studies.[11]

KPC-2 (Class A) 3 - 170 Similar range to TEM-1.[11]

P99 (Class C) 3 - 170
Effective against Class C

enzymes.[11]

FAR-1 (Class A) 60 From Nocardia farcinica.[12]
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Note: IC₅₀/EC₅₀ values can vary based on assay conditions.

Experimental Protocols
Protocol for Determination of Enzyme Kinetic
Parameters (k₂/Kᵢ and k_off)
This protocol outlines a typical method for measuring the acylation and deacylation rates of

avibactam against a target β-lactamase using a chromogenic substrate.

Materials:

Purified β-lactamase enzyme (e.g., CTX-M-15, KPC-2).

Avibactam sodium salt of known concentration.

Chromogenic substrate (e.g., Nitrocefin or CENTA).

Reaction Buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 50 mM NaCl).

96-well microplate and a temperature-controlled spectrophotometer.

Methodology:

Preparation: Prepare serial dilutions of avibactam in the reaction buffer. Keep all enzyme and

inhibitor solutions on ice.

Acylation Rate (k₂/Kᵢ) Measurement:

To wells of a microplate, add the reaction buffer and a fixed concentration of the β-

lactamase enzyme.

Add varying concentrations of avibactam to the wells.

Initiate the reaction by adding a saturating concentration of nitrocefin.

Immediately monitor the change in absorbance (at 486 nm for nitrocefin) over time. The

rate of hydrolysis will decrease as the enzyme is inactivated.
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The observed rate of inactivation (k_obs) at each avibactam concentration is determined

by fitting the progress curves to a first-order equation.

The acylation efficiency (k₂/Kᵢ) is calculated from the slope of the linear plot of k_obs

versus avibactam concentration.

Deacylation Rate (k_off) Measurement:

Incubate a high concentration of the enzyme with a molar excess of avibactam to ensure

complete formation of the covalent complex.

Remove excess, unbound avibactam via rapid dilution (e.g., 100-fold or more) into a fresh

reaction buffer containing the nitrocefin substrate.

Monitor the return of enzymatic activity over an extended period (minutes to hours) as the

intact avibactam slowly dissociates from the enzyme.

The rate of activity return corresponds to the deacylation rate constant (k_off), determined

by fitting the data to a first-order recovery equation.
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Workflow: Enzyme Kinetic Analysis
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Caption: Experimental workflow for determining avibactam kinetic parameters.

Protocol for Checkerboard Assay (MIC Determination)
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This assay is used to determine the minimum inhibitory concentration (MIC) of a β-lactam

antibiotic in combination with avibactam against a bacterial strain.

Materials:

Bacterial isolate suspension adjusted to 0.5 McFarland standard.

Cation-adjusted Mueller-Hinton Broth (CAMHB).

Stock solutions of the β-lactam antibiotic (e.g., ceftazidime) and avibactam.

96-well microplates.

Methodology:

Plate Preparation: Prepare a two-dimensional array in a 96-well plate. Serially dilute the β-

lactam antibiotic along the x-axis and serially dilute avibactam along the y-axis in CAMHB.

This creates a matrix of unique antibiotic/inhibitor concentration combinations.

Inoculation: Dilute the 0.5 McFarland bacterial suspension into CAMHB and add it to each

well of the plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

Incubation: Incubate the plates at 35-37°C for 18-24 hours.

Reading Results: The MIC is defined as the lowest concentration of the β-lactam antibiotic

that, at a specific avibactam concentration (often fixed at 4 µg/mL for reporting), completely

inhibits visible bacterial growth.[13]

Conclusion
The structure-activity relationship of avibactam is well-defined, with its DBO scaffold, N-sulfate,

and C2-carboxamide groups all playing critical roles in its potent, broad-spectrum inhibitory

activity. Its unique reversible mechanism of action conserves the inhibitor and contributes to its

high efficacy. The quantitative kinetic and microbiological data confirm its potent inhibition of

key resistance enzymes like KPC and AmpC. Understanding these fundamental SAR principles

is crucial for the rational design of next-generation β-lactamase inhibitors to address the

ongoing challenge of antimicrobial resistance.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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